(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone
CAS No.: 1105191-45-4
Cat. No.: VC2914170
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105191-45-4 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | (3-aminofuro[3,2-b]pyridin-2-yl)-(2-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C15H12N2O3/c1-19-10-6-3-2-5-9(10)14(18)15-12(16)13-11(20-15)7-4-8-17-13/h2-8H,16H2,1H3 |
| Standard InChI Key | OBHVBCIYOFPEDJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C2=C(C3=C(O2)C=CC=N3)N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=C(C3=C(O2)C=CC=N3)N |
Introduction
Chemical Identity and Basic Properties
(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone is a complex organic compound characterized by its unique structural features. It belongs to the class of heterocyclic compounds containing both oxygen and nitrogen atoms in its core structure. The compound's identity can be confirmed through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 1105191-45-4 |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | (3-aminofuro[3,2-b]pyridin-2-yl)-(2-methoxyphenyl)methanone |
| SMILES Code | O=C(C1=C(N)C2=NC=CC=C2O1)C3=CC=CC=C3OC |
| MDL Number | MFCD16653109 |
This compound derives its name from its structural components: a furo[3,2-b]pyridine core (a bicyclic heterocycle where a furan ring is fused to a pyridine ring), an amino group at the 3-position, and a methanone (ketone) linkage to a 2-methoxyphenyl group . The standard purity specification for this compound in research applications is typically 95% or higher .
Structural Features and Characterization
Molecular Structure
The molecular structure of (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone features several key structural elements that contribute to its potential chemical reactivity and biological properties. The compound contains a furo[3,2-b]pyridine scaffold, which is a bicyclic system comprising a furan ring fused to a pyridine ring at the 3,2-b positions.
The structure can be broken down into three main components:
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The furo[3,2-b]pyridine core
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An amino group at the 3-position of the furan ring
This arrangement creates a molecule with multiple functional groups that could participate in various chemical transformations and biological interactions. The presence of the amino group, in particular, provides a site for potential hydrogen bonding and nucleophilic reactions, while the methanone linkage offers carbonyl reactivity.
Characterization Techniques
Characterization of (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone can be achieved through various analytical techniques commonly used in organic chemistry. While the search results don't provide specific spectral data for this compound, typical characterization methods would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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X-ray crystallography (if crystalline)
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Ultraviolet-visible (UV-Vis) spectroscopy
These techniques would verify the structure and purity of the compound before use in research applications .
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